(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine
Overview
Description
The compound (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine, also known as MOPEA, is a novel chemical compound with potential applications in scientific research. MOPEA is a member of the oxadiazole family of compounds and has been synthesized through a number of different methods.
Mechanism of Action
The mechanism of action of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to increase the expression of the sigma-1 receptor and to enhance the binding of the receptor to its ligands. This may lead to the activation of downstream signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine can protect against oxidative stress and apoptosis in neuronal cells. In vivo studies have shown that (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine can improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine in lab experiments is its high purity and yield. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been synthesized through a variety of methods, all of which result in high yields and purity. Another advantage is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. One limitation of using (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is the lack of information on its long-term toxicity and safety.
Future Directions
There are a number of future directions for research on (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine. One direction is to further elucidate its mechanism of action and downstream signaling pathways. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted on the potential use of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine as a neuroprotective agent in other neurological conditions such as traumatic brain injury and stroke. Finally, further studies are needed to assess the long-term toxicity and safety of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine.
Scientific Research Applications
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been found to bind to the sigma-1 receptor, which is a protein that plays a role in the regulation of ion channels, neurotransmitter release, and cell survival. (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-10-7-15(8-11-17)9-12-19-21-18(22-24-19)13-14-20-16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQAKHQWOLEBGI-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NO2)CCNC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCNC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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